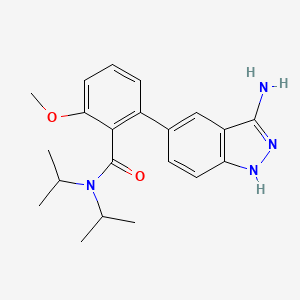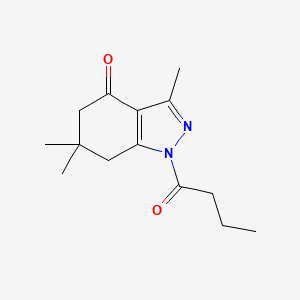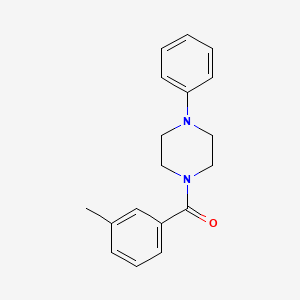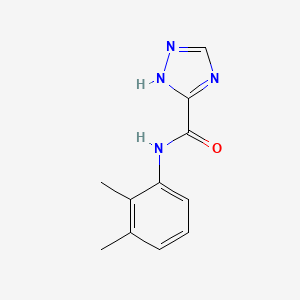![molecular formula C15H11ClFN3OS B5639961 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5639961.png)
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-fluorophenyl)acetamide, involves multi-step chemical reactions. These processes often start with the formation of benzimidazole or its derivatives through condensation reactions, followed by further functionalization to introduce specific substituents such as chloro, fluoro, and thio groups. The detailed synthetic routes are characterized by reactions like nucleophilic substitution, condensation with chloroacetic acid, and modifications to introduce specific functional groups (Drabina et al., 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for understanding their chemical behavior and potential applications. Studies often employ spectroscopic methods such as NMR, IR, and mass spectrometry to elucidate the structure. For example, NMR studies provide insights into the arrangement of atoms and the presence of isomers, offering valuable information on the molecular configuration (Li Ying-jun, 2012).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including condensation, substitution, and cyclization, to form new derivatives with diverse chemical properties. These reactions are pivotal for modifying the molecular structure to enhance biological activity or to tailor physical and chemical properties for specific applications. The reactivity of the benzimidazole moiety, especially with electrophiles and nucleophiles, is a key factor in synthesizing novel compounds (Pujari et al., 1990).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various scientific applications, including its behavior in biological systems and its potential as a pharmaceutical agent. Modifications in the molecular structure can significantly alter these physical properties, affecting the compound's overall utility (Duran & Canbaz, 2013).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as acidity (pKa), reactivity, and stability, play a crucial role in their biological activities and interactions with other molecules. The presence of specific functional groups affects these properties, influencing the compound's behavior in chemical reactions and its interactions within biological systems. Understanding these properties is essential for designing compounds with desired biological activities (Ozden et al., 2005).
作用机制
安全和危害
The safety and hazards of benzimidazoles depend on their specific structure. Some benzimidazoles are used as drugs and are generally safe for human use, while others may be toxic or carcinogenic . The safety and hazards of “2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-fluorophenyl)acetamide” would need to be evaluated through toxicological studies .
未来方向
属性
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3OS/c16-9-5-6-12-13(7-9)20-15(19-12)22-8-14(21)18-11-4-2-1-3-10(11)17/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWCKYCXGJNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)
![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B5639916.png)

![9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5639933.png)
![2-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5639953.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5639957.png)

